molecular formula C11H11FIN B13771713 5-Fluoro-3-(3-iodopropyl)-1H-indole

5-Fluoro-3-(3-iodopropyl)-1H-indole

Cat. No.: B13771713
M. Wt: 303.11 g/mol
InChI Key: JCWLKHZIWBBTOD-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-iodopropyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-iodopropyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the halogenation of an indole derivative to introduce the fluorine atom at the 5-position. This is followed by a nucleophilic substitution reaction to attach the iodopropyl group at the 3-position. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-iodopropyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove the halogen atoms or reduce double bonds within the molecule.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indoles, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

5-Fluoro-3-(3-iodopropyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-iodopropyl)-1H-indole involves its interaction with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the iodopropyl group but shares the fluorine substitution.

    3-Iodoindole: Contains the iodine atom at the 3-position but lacks the fluorine substitution.

    5-Fluoro-3-methylindole: Similar structure but with a methyl group instead of an iodopropyl group.

Uniqueness

5-Fluoro-3-(3-iodopropyl)-1H-indole is unique due to the presence of both fluorine and iodopropyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H11FIN

Molecular Weight

303.11 g/mol

IUPAC Name

5-fluoro-3-(3-iodopropyl)-1H-indole

InChI

InChI=1S/C11H11FIN/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5H2

InChI Key

JCWLKHZIWBBTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCI

Origin of Product

United States

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